2,3,4,5-Tetradeuterio-6-(2-ethyl-5-hydroxyhexoxy)carbonylbenzoic acid
Vue d'ensemble
Description
2,3,4,5-Tetradeuterio-6-(2-ethyl-5-hydroxyhexoxy)carbonylbenzoic acid, also known as [2H4]-Clopidogrel carboxylic acid, is a deuterated analog of Clopidogrel carboxylic acid. Clopidogrel is a widely used antiplatelet drug that is prescribed to prevent blood clots in patients with cardiovascular diseases. The deuterated analog of Clopidogrel carboxylic acid is currently being researched for its potential benefits in improving the efficacy and safety of Clopidogrel.
Mécanisme D'action
Clopidogrel works by inhibiting the activation of platelets, which are responsible for forming blood clots. The deuterated analog of Clopidogrel carboxylic acid works in a similar way, but with a slower metabolism, it has the potential to provide a longer duration of action.
Effets Biochimiques Et Physiologiques
The deuterated analog of Clopidogrel carboxylic acid has been shown to have similar biochemical and physiological effects as Clopidogrel. It inhibits the activation of platelets and reduces the risk of blood clots. However, the slower metabolism of the drug can result in a longer duration of action and a reduced risk of adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
The deuterated analog of Clopidogrel carboxylic acid can be used in lab experiments to study the pharmacokinetics and pharmacodynamics of Clopidogrel. The slower metabolism of the drug can provide more accurate data on the drug's duration of action and potential adverse effects. However, the deuterated analog is more expensive to produce and may not be widely available.
Orientations Futures
1. Further studies are needed to determine the optimal dosing and administration of the deuterated analog of Clopidogrel carboxylic acid.
2. The potential benefits of the deuterated analog in reducing the risk of adverse effects in poor metabolizers of Clopidogrel should be further explored.
3. The deuterated analog could be studied in combination with other antiplatelet drugs to determine if it provides additional benefits.
4. The potential benefits of the deuterated analog in other cardiovascular diseases should be investigated.
5. The deuterated analog could be studied in other areas of medicine where Clopidogrel is used, such as in the prevention of stent thrombosis.
Conclusion:
2,3,4,5-Tetradeuterio-6-(2-ethyl-5-hydroxyhexoxy)carbonylbenzoic acid is a deuterated analog of Clopidogrel carboxylic acid that is currently being researched for its potential benefits in improving the efficacy and safety of Clopidogrel. The slower metabolism of the drug can provide a longer duration of action and a reduced risk of adverse effects. Further studies are needed to determine the optimal dosing and administration of the deuterated analog and to explore its potential benefits in other areas of medicine.
Méthodes De Synthèse
The synthesis of 2,3,4,5-Tetradeuterio-6-(2-ethyl-5-hydroxyhexoxy)carbonylbenzoic acid involves the deuterium labeling of Clopidogrel carboxylic acid. This can be achieved through a series of chemical reactions that involve the use of deuterated reagents and solvents. The final product is purified using chromatography techniques.
Applications De Recherche Scientifique
The deuterated analog of Clopidogrel carboxylic acid has been studied for its potential benefits in improving the efficacy and safety of Clopidogrel. The deuterium labeling of Clopidogrel carboxylic acid can lead to a slower metabolism of the drug, which can result in a longer duration of action and a reduced risk of adverse effects. This can be particularly beneficial in patients who are poor metabolizers of Clopidogrel.
Propriétés
IUPAC Name |
2,3,4,5-tetradeuterio-6-(2-ethyl-5-hydroxyhexoxy)carbonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O5/c1-3-12(9-8-11(2)17)10-21-16(20)14-7-5-4-6-13(14)15(18)19/h4-7,11-12,17H,3,8-10H2,1-2H3,(H,18,19)/i4D,5D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPQSGURZSTFSX-UGWFXTGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)O)COC(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(CC)CCC(C)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50477203 | |
Record name | FT-0672472 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50477203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mono(2-ethyl-5-hydroxyhexyl) Phthalate-d4 | |
CAS RN |
679789-43-6 | |
Record name | FT-0672472 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50477203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.